Home > Products > Screening Compounds P101039 > 6,7-Difluoro-2-methylquinazolin-4(3H)-one
6,7-Difluoro-2-methylquinazolin-4(3H)-one - 1033778-42-5

6,7-Difluoro-2-methylquinazolin-4(3H)-one

Catalog Number: EVT-1786234
CAS Number: 1033778-42-5
Molecular Formula: C9H6F2N2O
Molecular Weight: 196.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6,7-Difluoro-2-methylquinazolin-4(3H)-one is a synthetic heterocyclic compound belonging to the quinazolinone class. Quinazolinones are a significant group of nitrogen-containing heterocycles that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities. [, , , , , , , , , , , , ] While not found naturally, 6,7-difluoro-2-methylquinazolin-4(3H)-one serves as a valuable building block in the synthesis of various biologically active compounds. [, ] Its structure features a quinazolinone core with fluorine atoms at the 6th and 7th positions and a methyl group at the 2nd position. These specific substitutions can influence the compound's reactivity and biological activity, making it a valuable tool in drug discovery and development. [, , , , ]

5,6-Difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one

  • Compound Description: This compound serves as a direct precursor in the synthesis of 6,7-difluoro-2-methylquinazolin-4(3H)-one. [, ] It is formed through the condensation of methyl 2-amino-5,6-difluorobenzoate with acetic anhydride. [, ]
  • Relevance: This benzoxazinone derivative is structurally analogous to 6,7-difluoro-2-methylquinazolin-4(3H)-one, differing only in the replacement of the quinazolinone's nitrogen atom at the 3-position with an oxygen atom. The synthesis of 6,7-difluoro-2-methylquinazolin-4(3H)-one involves the reaction of 5,6-difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one with hydrazine hydrate, effectively substituting the oxygen with a nitrogen atom to form the quinazolinone ring. [, ]

3-Amino-5,6-difluoro-2-methylquinazolin-4(3H)-one

  • Compound Description: This quinazolinone derivative has demonstrated significant anti-inflammatory activity. [, ]
  • Relevance: This compound shares the core quinazolin-4(3H)-one structure with 6,7-difluoro-2-methylquinazolin-4(3H)-one. The key difference lies in the presence of an amino group at the 3-position in this compound, while 6,7-difluoro-2-methylquinazolin-4(3H)-one lacks any substituent at that position. [, ]
  • Compound Description: These compounds, particularly those containing a glycyl-tryptophan dipeptide, exhibit potent inhibitory activity against both the main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2. [, ]
  • Relevance: These derivatives share the core quinazolin-4(3H)-one structure with 6,7-difluoro-2-methylquinazolin-4(3H)-one. The primary structural differences are the presence of methoxy groups at positions 6 and 7 instead of fluorine atoms and the incorporation of various amino acid residues and dipeptide fragments at the 3-position. [, ]

2-Methylquinazolin-4(3H)-one

  • Compound Description: This compound acts as a central scaffold for developing various substituted arylidene-based quinazolin-4(3H)-one motifs, showing promising in silico and in vitro antimicrobial properties. [] It also serves as a starting material for the synthesis of 2-methylquinazolin-4(3H)-one phosphorothioates, which exhibit antibacterial activity. []
  • Relevance: This compound represents the core structure of 6,7-difluoro-2-methylquinazolin-4(3H)-one without any substituents. Numerous studies utilize 2-methylquinazolin-4(3H)-one as a foundational structure, introducing various modifications at the 2-, 3-, 6-, and 7- positions to explore different biological activities. [, ]

3-Amino-2-methylquinazolin-4(3H)-one

  • Compound Description: This compound is a significant intermediate in synthesizing several bioactive compounds, including Schiff bases with diverse biological activities. [, , , , ]
  • Relevance: This compound is closely related to 6,7-difluoro-2-methylquinazolin-4(3H)-one, sharing the core 2-methylquinazolin-4(3H)-one structure. The difference lies in the presence of an amino group at the 3-position, which serves as a reactive site for further derivatization, leading to various pharmacologically active compounds. [, , , , ]

6-(Bromomethyl)-2-methylquinazolin-4(3H)-one

  • Compound Description: This compound is a crucial intermediate in synthesizing Raltitrexed, a chemotherapy medication used to treat colorectal cancer. []
  • Relevance: This compound is structurally similar to 6,7-difluoro-2-methylquinazolin-4(3H)-one, sharing the core 2-methylquinazolin-4(3H)-one structure. The critical difference is the bromomethyl substituent at the 6-position instead of a fluorine atom as seen in 6,7-difluoro-2-methylquinazolin-4(3H)-one. []
Overview

6,7-Difluoro-2-methylquinazolin-4(3H)-one is a fluorinated derivative of quinazolinone, a class of compounds known for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an inhibitor in various biological pathways, including those related to viral infections such as COVID-19. The unique properties imparted by the fluorine atoms at positions 6 and 7 enhance its pharmacological profile, making it a subject of interest in drug development.

Source and Classification

This compound is classified under quinazolinones, which are bicyclic compounds containing a benzene ring fused to a pyrimidine ring. Quinazolinones are significant in medicinal chemistry due to their varied biological activities, including anticancer, antimicrobial, and antiviral effects. The specific structure of 6,7-difluoro-2-methylquinazolin-4(3H)-one positions it uniquely within this class, with its fluorine substitutions contributing to its enhanced lipophilicity and metabolic stability.

Synthesis Analysis

The synthesis of 6,7-difluoro-2-methylquinazolin-4(3H)-one typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 2-amino-4,5-difluorobenzoic acid.
  2. Reflux Reaction: This compound is reacted with acetic anhydride under reflux conditions to form an intermediate benzoxazinone.
  3. Formation of Quinazolinone: The benzoxazinone is then treated with ammonia or hydrazine hydrate to yield the final product, 6,7-difluoro-2-methylquinazolin-4(3H)-one.

For example, one reported method involved refluxing 1.69 g of the intermediate with ammonia solution for six hours, resulting in a yield of approximately 22% .

Technical Details

  • Yield: Varies significantly based on reaction conditions; yields can range from 21% to over 90% depending on the specific protocol used.
  • Characterization: The synthesized compound is typically characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
Molecular Structure Analysis

The molecular formula of 6,7-difluoro-2-methylquinazolin-4(3H)-one is C9H6F2N2OC_9H_6F_2N_2O, with a molecular weight of approximately 196.15 g/mol.

Structure Data

  • Molecular Weight: 196.15 g/mol
  • Melting Point: Reported melting points vary between 263 °C and 270 °C depending on the synthesis method .
  • NMR Spectroscopy: Characteristic signals in the NMR spectrum help identify the positions of hydrogen atoms in the molecule, confirming the presence of methyl groups and aromatic protons.
Chemical Reactions Analysis

6,7-Difluoro-2-methylquinazolin-4(3H)-one participates in various chemical reactions:

  1. Nucleophilic Substitution: The fluorine atoms at positions 6 and 7 can be displaced by nucleophiles under certain conditions.
  2. Formation of Derivatives: The compound can undergo further functionalization to create derivatives with enhanced biological activity.

Technical Details

The reactions often require careful control of conditions such as temperature and solvent choice to optimize yields and selectivity.

Mechanism of Action

The mechanism of action for 6,7-difluoro-2-methylquinazolin-4(3H)-one is primarily linked to its ability to inhibit specific enzymes or receptors involved in disease processes. For instance:

  1. Viral Inhibition: It has been shown to act as an inhibitor against viral enzymes crucial for replication.
  2. Antimicrobial Activity: The compound exhibits antimicrobial properties that may be attributed to its ability to disrupt bacterial cell functions or metabolic pathways.

Data Support

In studies related to COVID-19, this compound has demonstrated efficacy against viral replication pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethylformamide.

Chemical Properties

  • Stability: The presence of fluorine atoms enhances chemical stability compared to non-fluorinated analogs.
  • Reactivity: Exhibits reactivity typical of quinazolinones, including electrophilic substitution reactions.
Applications

6,7-Difluoro-2-methylquinazolin-4(3H)-one has several scientific applications:

  1. Medicinal Chemistry: Used in the development of new antiviral agents and antibiotics due to its broad-spectrum activity.
  2. Research Tool: Serves as a chemical probe in studies investigating enzyme inhibition and metabolic pathways.
  3. Potential Drug Development: Its unique structure makes it a candidate for further development into therapeutic agents targeting various diseases.

Properties

CAS Number

1033778-42-5

Product Name

6,7-Difluoro-2-methylquinazolin-4(3H)-one

IUPAC Name

6,7-difluoro-2-methyl-3H-quinazolin-4-one

Molecular Formula

C9H6F2N2O

Molecular Weight

196.15 g/mol

InChI

InChI=1S/C9H6F2N2O/c1-4-12-8-3-7(11)6(10)2-5(8)9(14)13-4/h2-3H,1H3,(H,12,13,14)

InChI Key

XLPYIQYFUKBNRO-UHFFFAOYSA-N

SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1)F)F

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.